N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide
Description
IUPAC命名法与结构表征
根据国际纯粹与应用化学联合会(IUPAC)规则,该化合物的系统命名需优先考虑母体环系的选择。苯并[d]二氧杂环戊烯作为母体结构,其编号规则将氧原子定位于1号和3号位,而取代基则位于5号位。乙硫酰胺基团(CH~3~C(S)NH~2~)通过氮原子与芳香环连接,因此完整命名为N-(苯并[d]二氧杂环戊烯-5-基)乙硫酰胺 。
结构表征方面,X射线晶体学数据显示其苯并二氧杂环平面与硫代乙酰胺基团形成约120°的二面角,这种空间构型可能影响分子间相互作用。关键键长参数包括:
系统命名变体与常见同义词
该化合物存在多种命名变体,主要源于母体环系的描述方式和取代基定位差异:
| 命名体系 | 具体名称 | 来源文献 |
|---|---|---|
| Hantzsch-Widman | 5-(硫代乙酰氨基)苯并-1,3-二氧杂环戊烯 | |
| 取代基优先原则 | N-(1,3-苯并二氧杂环戊烯-5-基)硫代乙酰胺 | |
| 简写形式 | BDA-thioacetamide |
商业供应商常用名称包括"N-Benzo(1,3)dioxol-5-yl-thioacetamide"和"Ethanethioamide, N-1,3-benzodioxol-5-yl-"。需注意这些名称可能因注册机构不同而产生细微差异。
CAS登记号验证与分子式确认
该化合物的化学文摘社(CAS)登记号201990-48-9 已通过多源验证:
分子式C~9~H~9~NO~2~S 的确认基于以下分析技术:
异构现象与取代位点分析
该化合物可能存在的异构形式包括:
取代位点异构 :
- 苯并二氧杂环戊烯的4号位取代异构体(理论存在但未观测到)
- 乙硫酰胺基团的α/β位取代(因结构限制仅存在单一形式)
立体异构 :
- 硫代酰胺基团的平面构型阻碍手性中心形成
- 苯环取代基的邻位效应可能诱导构象异构
取代位点的特异性通过核磁共振氢谱(^1^H NMR)确认:
- 苯环质子化学位移δ 6.82–7.15 ppm(ABX耦合系统)
- 亚甲基质子δ 3.89 ppm(四重峰,J=6.5 Hz)
- 硫代羰基特征峰δ 198 ppm(^13^C NMR)
Properties
Molecular Formula |
C9H9NO2S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)ethanethioamide |
InChI |
InChI=1S/C9H9NO2S/c1-6(13)10-7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3,(H,10,13) |
InChI Key |
QDYVOGQWMWQVNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide typically involves the introduction of the benzo[d][1,3]dioxole group to an ethanethioamide precursor. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out under an inert atmosphere, using a palladium catalyst such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and a phosphine ligand like BINAP. The reaction conditions often include a base such as cesium carbonate (Cs2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethanethioamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the thioamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethanethiol derivatives.
Substitution: Formation of substituted ethanethioamide derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide. For example:
- In Vitro Studies : Research has demonstrated that derivatives containing the benzo[d][1,3]dioxole moiety exhibit significant antiproliferative activity against various cancer cell lines. One study found that related thiourea derivatives showed IC50 values ranging from 1.54 µM to 4.52 µM against HepG2, HCT116, and MCF7 cell lines, outperforming standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The anticancer mechanisms involve inhibition of epidermal growth factor receptor (EGFR), induction of apoptosis through mitochondrial pathways (involving proteins such as Bax and Bcl-2), and cell cycle arrest at specific phases .
Antiviral Activity
This compound also shows promise in antiviral research:
- Mechanisms : Similar compounds have been reported to interfere with viral replication by targeting key enzymes involved in viral RNA synthesis. This suggests that this compound may possess similar antiviral properties .
Comparative Analysis with Related Compounds
The uniqueness of this compound can be better understood by comparing it with structurally similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-Aminobenzothiazole | Contains a benzothiazole ring | Known for anticancer properties |
| Benzothiazole | Fused benzene and thiazole ring | Exhibits broad-spectrum antimicrobial activity |
| 4-Thiazolidinone | Contains a thiazolidine ring | Used in diabetes treatment due to insulin-sensitizing effects |
| 2-(Benzo[d][1,3]dioxol-5-yl)thiazole | Similar dioxole structure with thiazole | Potentially exhibits both antimicrobial and anticancer properties |
The specific combination of a dioxole moiety and thioamide functionality in this compound may provide distinct biological activities compared to these similar compounds .
Case Studies and Research Findings
Several case studies underscore the potential applications of this compound:
- Anticancer Activity : A study demonstrated that modifications to related compounds led to increased cytotoxicity against cancer cell lines, indicating a pathway for developing more effective cancer therapies .
- Antiviral Research : Investigations into small molecule inhibitors targeting viral RNA polymerases suggest that derivatives of this compound may exhibit antiviral capabilities against various strains of influenza .
Mechanism of Action
The mechanism of action of N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide involves its interaction with specific molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis by causing cell cycle arrest at the S phase.
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Table 1: Comparison of Acetamide/Thioamide Derivatives
Key Observations :
- Structural Differences : K-16 features a thioacetamide group, while D14–D16 have extended penta-2,4-dienamide chains with varied substituents (e.g., methylthio, benzyloxy).
- Physical Properties : K-16 has a significantly lower melting point (55°C vs. >190°C for D14–D16), likely due to reduced crystallinity from the flexible thioacetamide group.
- Synthesis Efficiency : K-16’s yield (62%) is higher than D14–D16 (13.7–21.7%), reflecting simpler synthetic routes .
Cyclopropane Carboxamide Derivatives
Table 2: Cyclopropane Carboxamide Derivatives
Key Observations :
- Functional Groups : K-16’s thioamide group contrasts with carboxamide groups in cyclopropane derivatives, altering electronic properties and hydrogen-bonding capacity.
- Biological Targets : Cyclopropane derivatives (e.g., Vertex Patent compound) target human diseases (e.g., cystic fibrosis), while K-16 affects plant physiology .
- Synthesis Complexity : Cyclopropane derivatives require multi-step syntheses with lower yields (24–27%) compared to K-16 .
Heterocyclic Derivatives
Table 3: Heterocyclic Benzo[d][1,3]dioxol-5-yl Derivatives
Key Observations :
- Molecular Weight : K-16’s lower molecular weight (338 vs. 357–529 g/mol) may improve bioavailability in plant systems .
Biological Activity
N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with ethanethioamide under controlled conditions. Various methods have been documented in the literature, showcasing different yields and purity levels. For example:
| Compound | Yield | Melting Point | NMR Data |
|---|---|---|---|
| 3l | 78% | 128-129 °C | δ 8.00 (d), δ 7.61 (t), δ 7.48 (t) |
This table summarizes some key parameters for compounds synthesized alongside this compound in related studies .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a study focusing on a family of 4H-benzo[d][1,3]oxazines demonstrated significant inhibition of cancer cell proliferation across various breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3). The compounds exhibited IC50 values ranging from 0.09 to 157.4 µM depending on the specific cell line and compound structure .
Mechanism of Action:
The proposed mechanism involves oxidative stress induction leading to increased reactive oxygen species (ROS), which subsequently triggers apoptotic pathways in cancer cells. This suggests that similar mechanisms may be applicable to this compound due to structural similarities with other bioactive compounds .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties associated with thiazole and thiadiazole derivatives that share structural characteristics with this compound. Research indicates that these compounds can modulate immune responses and reduce inflammation markers in vitro and in vivo .
Study on Breast Cancer Cell Lines
In a controlled experiment involving breast cancer cell lines treated with N-(Benzo[D][1,3]dioxol-5-YL) derivatives:
- Cell Lines Tested: MCF-7, CAMA-1
- Results: Compounds showed varying degrees of cytotoxicity with significant inhibition noted at higher concentrations.
The study concluded that further exploration into dosage optimization and combination therapies could enhance therapeutic efficacy against resistant cancer phenotypes .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with benzo[d][1,3]dioxole derivatives. Key steps include:
- Condensation : Reacting a benzo[d][1,3]dioxole-5-amine precursor with thioacetamide derivatives under basic conditions (e.g., triethylamine or sodium hydride) in solvents like dimethylformamide (DMF) or acetonitrile .
- Thiadiazole Formation : For derivatives with thiadiazole moieties, refluxing with carbon disulfide (CS₂) in ethanol and subsequent acid quenching (pH ~4) are critical .
- Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures purity at each stage .
Optimization Tips : - Temperature control (e.g., 60–80°C for amide coupling) and inert atmospheres (N₂/Ar) minimize side reactions .
- Yields improve with stoichiometric adjustments (e.g., 2.5 equivalents of amine for copper-catalyzed carbonylative reactions) .
Basic: How is this compound characterized structurally and functionally?
Methodological Answer:
- Spectroscopy :
- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify protons and carbons adjacent to the dioxole, thioamide, and heterocyclic groups. For example, δ ~6.8–7.2 ppm corresponds to aromatic protons in the dioxole ring .
- IR : Peaks at ~1640–1660 cm⁻¹ confirm C=O (amide) and C-S (thioamide) stretches .
- Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 292 [M]⁺ for quinoline derivatives) .
- Elemental Analysis : Validates molecular formulas (e.g., C₉H₈O₄ for benzo[d][1,3]dioxol-5-yl acetate) .
Advanced: How can researchers evaluate the biological activity of this compound derivatives?
Methodological Answer:
- In Vitro Assays :
- MTT/SRB Assays : Measure cytotoxicity against cancer cell lines (e.g., IC₅₀ values). For example, quinoline-carboxamide derivatives showed activity at 10–50 μM .
- Enzyme Inhibition : Test acetylcholinesterase (AChE) or kinase inhibition via spectrophotometric methods. Thiadiazole derivatives in showed AChE inhibition via Ellman’s assay.
- Mechanistic Studies :
Advanced: What are the key reaction mechanisms and metabolic pathways for this compound?
Methodological Answer:
- Reactivity :
- Nucleophilic Substitution : The thioamide sulfur participates in nucleophilic attacks, forming thioether linkages with alkyl halides .
- Oxidative Reactions : The dioxole ring is prone to oxidation, forming quinones under strong oxidizing conditions .
- Metabolism :
- Phase I Metabolism : Hepatic cytochrome P450 enzymes oxidize the dioxole ring, yielding catechol intermediates .
- Phase II Conjugation : Glucuronidation or sulfation of hydroxylated metabolites enhances excretion .
Advanced: How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
- Experimental Replication :
- Data Triangulation :
- Structural-Activity Relationship (SAR) Analysis :
- Compare substituent effects. For example, electron-withdrawing groups on the dioxole ring (e.g., -NO₂) may reduce activity vs. electron-donating groups (-OCH₃) .
- Statistical Rigor :
Advanced: What strategies optimize yield and purity in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Copper(I) iodide or palladium catalysts enhance efficiency in multi-component reactions (e.g., carbonylative borylamidation) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility, while ethyl acetate/hexane mixtures aid in crystallization .
- Process Monitoring :
Advanced: How can computational methods guide the design of novel derivatives?
Methodological Answer:
- QSAR Modeling : Use topological descriptors (e.g., logP, polar surface area) to predict bioavailability .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- ADMET Prediction : Tools like SwissADME forecast absorption, toxicity, and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
